Cas no 50481-03-3 (Tetrabutylammonium Diiodoaurate)

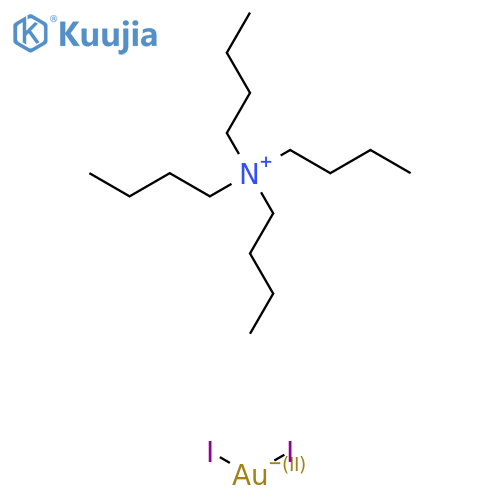

50481-03-3 structure

商品名:Tetrabutylammonium Diiodoaurate

CAS番号:50481-03-3

MF:C16H36AuI2N

メガワット:693.239242553711

MDL:MFCD00145387

CID:933779

Tetrabutylammonium Diiodoaurate 化学的及び物理的性質

名前と識別子

-

- tetra-n-butylammonium diiodoaurate

- (L-2)-tetra-n-butylammonium diiodoaurate(I)

- Tetrabutylammonium Diiodoaurate

- tetrabutylammonium diiodoaurate(I)

-

- MDL: MFCD00145387

- インチ: 1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2

- InChIKey: IPICULSEVGYZBD-UHFFFAOYSA-L

- ほほえんだ: [Au-](I)I.[N+](CCCC)(CCCC)(CCCC)CCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 12

- 複雑さ: 119

- トポロジー分子極性表面積: 0

Tetrabutylammonium Diiodoaurate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T223310-.25g |

Tetrabutylammonium Diiodoaurate(I) |

50481-03-3 | .25g |

$ 775.00 | 2023-04-15 | ||

| TRC | T223310-1g |

Tetrabutylammonium Diiodoaurate |

50481-03-3 | 1g |

$ 195.00 | 2022-06-03 | ||

| abcr | AB250545-100 mg |

Tetrabutylammonium diiodoaurate; . |

50481-03-3 | 100 mg |

€113.30 | 2023-07-20 | ||

| TRC | T223310-0.25g |

Tetrabutylammonium Diiodoaurate(I) |

50481-03-3 | 0.25g |

$ 675.00 | 2023-02-03 | ||

| abcr | AB250545-100mg |

Tetrabutylammonium diiodoaurate; . |

50481-03-3 | 100mg |

€113.30 | 2023-09-11 | ||

| Ambeed | A319633-1g |

Tetra-n-butylammoniumdiiodoaurate |

50481-03-3 | 97% | 1g |

$655.0 | 2025-02-24 | |

| abcr | AB250545-1 g |

Tetrabutylammonium diiodoaurate; . |

50481-03-3 | 1 g |

€588.00 | 2023-07-20 | ||

| TRC | T223310-5g |

Tetrabutylammonium Diiodoaurate |

50481-03-3 | 5g |

$ 630.00 | 2022-06-03 | ||

| TRC | T223310-50mg |

Tetrabutylammonium Diiodoaurate(I) |

50481-03-3 | 50mg |

$ 173.00 | 2023-04-15 | ||

| TRC | T223310-0.5g |

Tetrabutylammonium Diiodoaurate(I) |

50481-03-3 | 0.5g |

$ 1200.00 | 2023-02-03 |

Tetrabutylammonium Diiodoaurate 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

50481-03-3 (Tetrabutylammonium Diiodoaurate) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 624-75-9(Iodoacetonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50481-03-3)Tetrabutylammonium Diiodoaurate

清らかである:99%

はかる:1g

価格 ($):590.0